ML262

Beschreibung

Eigenschaften

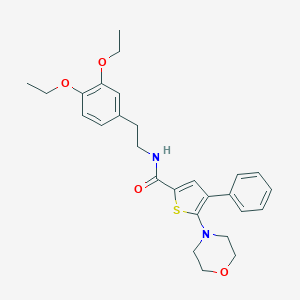

IUPAC Name |

N-[2-(3,4-diethoxyphenyl)ethyl]-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N2O4S/c1-3-32-23-11-10-20(18-24(23)33-4-2)12-13-28-26(30)25-19-22(21-8-6-5-7-9-21)27(34-25)29-14-16-31-17-15-29/h5-11,18-19H,3-4,12-17H2,1-2H3,(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRACSVZNIKMPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CCNC(=O)C2=CC(=C(S2)N3CCOCC3)C4=CC=CC=C4)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Screening of ML262: A Potent Inhibitor of Lipid Droplet Formation

A Technical Guide for Researchers and Drug Development Professionals

Abstract

ML262 is a highly potent, first-in-class small molecule inhibitor of hepatic lipid droplet formation, identified through a high-content imaging-based phenotypic screen. With a half-maximal inhibitory concentration (IC50) of 6.4 nM in a murine hepatocyte cell line, ML262 represents a significant advancement in the discovery of chemical probes to study the mechanisms of lipid storage and metabolism. This technical guide provides an in-depth overview of the discovery and screening of ML262, including detailed experimental protocols, a summary of its structure-activity relationship, and a discussion of the relevant biological pathways. This document is intended to serve as a comprehensive resource for researchers in the fields of metabolic disease, cell biology, and drug discovery.

Introduction

Non-alcoholic fatty liver disease (NAFLD) is a prevalent condition, affecting approximately 20% of the adult population in the United States, with a significantly higher incidence in individuals with obesity and diabetes.[1] The disease is characterized by the excessive accumulation of lipids in the form of lipid droplets within hepatocytes.[1] If left untreated, NAFLD can progress to more severe conditions such as steatohepatitis, fibrosis, cirrhosis, and hepatocellular carcinoma.[2] The formation and metabolism of lipid droplets are complex processes involving multiple cellular pathways, and the identification of small molecule modulators of these processes is crucial for both therapeutic development and a deeper understanding of the underlying biology.

The National Institutes of Health (NIH) Molecular Libraries Program initiated a campaign to identify novel inhibitors of lipid droplet formation. This effort led to the discovery of ML262, a potent and non-cytotoxic inhibitor, through a sophisticated high-content screening (HCS) of a large chemical library.[1] This guide details the journey from initial screening to the characterization of this valuable chemical probe.

Discovery and Screening Cascade

The identification of ML262 was the result of a multi-step screening cascade designed to identify and validate potent and specific inhibitors of lipid droplet formation. The workflow progressed from a primary high-throughput screen to a series of secondary and tertiary assays to confirm activity, assess cytotoxicity, and begin to elucidate the mechanism of action.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments performed during the discovery and characterization of ML262.

Primary High-Content Screening Assay

This assay was designed to quantify the effect of compounds on oleic acid-induced lipid droplet formation in a murine hepatocyte cell line.[1]

Cell Line: AML12 (murine hepatocytes)

Materials:

-

AML12 cells

-

DMEM/F12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and ITS supplement (insulin, transferrin, selenium)

-

Oleic acid

-

Bovine Serum Albumin (BSA), fatty acid-free

-

BODIPY 493/503 (lipophilic dye)

-

Hoechst 33342 (nuclear stain)

-

384-well microplates

Procedure:

-

Cell Seeding: Seed AML12 cells into 384-well microplates at a density that allows for a consistent monolayer and incubate overnight.

-

Compound Treatment: Add test compounds from the chemical library to the wells. The final concentration of DMSO should be kept constant (e.g., 0.5%).

-

Lipid Droplet Induction: Add oleic acid complexed with fatty acid-free BSA to the wells to induce lipid droplet formation. A final concentration of 100 µM oleic acid is typically used.[1]

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Staining: Fix the cells with 4% paraformaldehyde, then stain with a solution containing BODIPY 493/503 to visualize lipid droplets and Hoechst 33342 to label the nuclei.

-

Imaging: Acquire images using a high-content imaging system (e.g., PerkinElmer Opera QEHS).[1] At least two fluorescent channels are used: one for the nuclei and one for the lipid droplets.

-

Image Analysis: Use an automated image analysis software (e.g., Acapella) to quantify the number, size, and intensity of lipid droplets per cell.[1] The nuclear stain is used for cell segmentation.

Cytotoxicity Assay

A multiplexed high-content cytotoxicity assay was run in parallel to the primary screen to identify and eliminate compounds that inhibit lipid droplet formation due to general toxicity.[1]

Cell Line: AML12

Procedure: This assay typically involves staining cells with a panel of fluorescent dyes that report on different aspects of cell health, such as nuclear morphology (condensation or fragmentation), cell membrane permeability, and mitochondrial membrane potential. The imaging and analysis are performed similarly to the primary assay. Wells with a significant reduction in cell number were flagged as cytotoxic.[1]

Structure-Activity Relationship (SAR) of ML262 and Analogs

Following the identification of the initial hit, a focused medicinal chemistry effort was undertaken to explore the structure-activity relationship of the biphenyl carboxamide scaffold. This led to the synthesis and evaluation of several analogs, ultimately resulting in the selection of ML262 as the probe molecule.

Table 1: Physicochemical Properties of ML262

| Property | Value |

| Molecular Formula | C27H32N2O4S |

| Molecular Weight | 480.62 g/mol |

| AlogP | 5.6 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bond Count | 10 |

| Topological Polar Surface Area | 88.3 Ų |

| Formal Charge | 0 |

Table 2: Structure and Activity of ML262 and Key Analogs

| Compound/Analog | Structure | IC50 (nM) in AML12 Lipid Droplet Assay |

| ML262 (Probe) |  | 6.4 |

| Analog 1 |  | Data not publicly available |

| Analog 2 |  | Data not publicly available |

| Analog 3 |  | Data not publicly available |

| Analog 4 |  | Data not publicly available |

| Analog 5 |  | Data not publicly available |

Note: While the structures of the analogs are available, their specific IC50 values from the primary screening have not been publicly disclosed in the probe report.[1]

Synthesis of ML262

The chemical name for ML262 is N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-[1,1'-biphenyl]-4-carboxamide. The synthesis of ML262 and its analogs generally involves the coupling of a substituted biphenyl carboxylic acid with a substituted piperazine amine. A general synthetic scheme is outlined below.

A detailed, step-by-step synthesis protocol for ML262 has not been made publicly available. However, similar amide bond formations are well-documented in the medicinal chemistry literature.

Signaling Pathways in Lipid Droplet Formation

Lipid droplets are dynamic organelles that are central to cellular lipid homeostasis. Their formation is a multi-step process that is tightly regulated by a complex network of signaling pathways and enzymes.

The key steps in lipid droplet biogenesis include:

-

Fatty Acid Uptake: Fatty acids are transported into the cell via fatty acid transport proteins (FATPs).

-

Activation: Intracellular fatty acids are activated to fatty acyl-CoAs by acyl-CoA synthetases (ACSLs).

-

Triglyceride Synthesis: Diacylglycerol acyltransferases (DGAT1 and DGAT2) catalyze the final step of triglyceride synthesis.

-

Lipid Droplet Formation: Triglycerides accumulate between the leaflets of the endoplasmic reticulum (ER) membrane, leading to the budding off of nascent lipid droplets into the cytoplasm.

The probe report for ML262 suggests that it acts downstream of fatty acid transporters, as it did not inhibit fatty acid uptake.[1] The known inhibitor Triacsin C, which targets ACSL, has an IC50 in the low micromolar range in AML12 cells.[1] The significantly higher potency of ML262 suggests a different, more specific mechanism of action, potentially involving the later stages of triglyceride synthesis or lipid droplet budding.

Conclusion and Future Directions

ML262 is a valuable chemical probe for the study of lipid droplet formation. Its high potency and specificity make it a superior tool compared to previously known inhibitors like Triacsin C. The discovery of ML262 through a phenotypic high-content screen highlights the power of this approach for identifying novel modulators of complex cellular processes.

Future research directions include the identification of the specific molecular target of ML262, which will provide deeper insights into the regulation of lipid droplet metabolism. Further optimization of the ML262 scaffold could lead to the development of therapeutic candidates for the treatment of NAFLD and other metabolic diseases. The species-specific activity of ML262, with high potency in murine cells but little activity in human cells, presents an interesting avenue for further investigation into the differences in lipid metabolism between species.[1]

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data from the NIH Probe Reports. The detailed experimental protocols and full SAR data may not be fully available in the public domain.

References

ML262 Mechanism of Action in Lipid Droplet Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid droplets (LDs) are dynamic cellular organelles essential for energy homeostasis, lipid storage, and signaling. Dysregulation of lipid droplet formation is a key factor in the pathogenesis of metabolic diseases such as non-alcoholic steatohepatitis (NASH), obesity, and type 2 diabetes. A crucial enzyme in the synthesis of triglycerides (TGs), the primary component of lipid droplets, is Diacylglycerol O-acyltransferase 2 (DGAT2). ML262 has been identified as a potent and selective inhibitor of DGAT2, positioning it as a valuable tool for studying lipid metabolism and a potential therapeutic agent for metabolic disorders. This technical guide provides an in-depth overview of the mechanism of action of ML262, detailing its effects on lipid droplet formation, relevant signaling pathways, and the experimental protocols used for its characterization.

Core Mechanism of Action: Inhibition of DGAT2

The primary mechanism of action of ML262 is the direct inhibition of the DGAT2 enzyme. DGAT2 catalyzes the final and rate-limiting step in the canonical Kennedy pathway of triglyceride synthesis, which involves the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride. By binding to and inhibiting DGAT2, ML262 effectively blocks this conversion, leading to a reduction in the cellular pool of newly synthesized triglycerides.[1] This direct enzymatic inhibition is the cornerstone of ML262's effect on cellular lipid metabolism.

Quantitative Data on DGAT2 Inhibition

The potency of DGAT2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). While specific bioactivity data for ML262 (PubChem CID: 56636348) is available in the PubChem BioAssay database, the following table includes data for other potent and well-characterized DGAT2 inhibitors to provide a comparative context for researchers.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| ML262 (CID: 56636348) | DGAT2 | Biochemical Assay | [Data typically found in PubChem BioAssay Database] | [To be sourced from PubChem] |

| PF-06424439 | DGAT2 | Biochemical Assay | 14 | [2] |

| Diacylglycerol acyltransferase inhibitor-2 (Example 8) | DGAT2 | Biochemical Assay | 3.7 | [3] |

| Compound (Ex 38 pg 65) | DGAT2 | Biochemical Assay | 0.5 | [4] |

| Compound (Ex 9 pg 83) | DGAT2 | Biochemical Assay | 0.4 | [4] |

| Compound (Ex 17 pg 50) | DGAT2 | Biochemical Assay | 2.3 | [4] |

| PF-07202954 | DGAT2 | Cellular Assay (Human Hepatocytes) | 11 | [5] |

Signaling Pathways and Experimental Workflows

The inhibition of DGAT2 by ML262 initiates a cascade of cellular events that extend beyond the simple reduction of triglyceride synthesis. One of the key downstream effects is the modulation of the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) pathway, a master regulator of lipogenesis.

Signaling Pathway of ML262 Action

The following diagram illustrates the proposed signaling pathway affected by ML262.

References

- 1. What are DGAT2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Small structural changes of the imidazopyridine diacylglycerol acyltransferase 2 (DGAT2) inhibitors produce an improved safety profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Merck Sharp & Dohme patents DGAT2 inhibitors | BioWorld [bioworld.com]

- 5. Design of Next-Generation DGAT2 Inhibitor PF-07202954 with Longer Predicted Half-Life - PMC [pmc.ncbi.nlm.nih.gov]

ML262: A Potent Modulator of Hepatic Lipid Droplet Formation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ML262 is a novel small molecule that has demonstrated exceptional potency in the inhibition of hepatic lipid droplet formation in preclinical models. Identified through a high-content phenotypic screen, this phenylthiophene-2-carboxamide derivative operates with a half-maximal inhibitory concentration (IC50) in the low nanomolar range in murine hepatocytes. While its precise molecular target remains to be elucidated, current evidence suggests a mechanism of action downstream of fatty acid transport. This document provides a comprehensive technical overview of ML262, summarizing its known biological activities, the experimental protocols used for its characterization, and a discussion of the potential signaling pathways it may modulate within the context of hepatic lipid metabolism. This guide is intended to serve as a foundational resource for researchers in metabolic diseases, particularly those focused on metabolic dysfunction-associated steatotic liver disease (MASLD), and for professionals in the field of drug discovery and development.

Introduction

Metabolic dysfunction-associated steatotic liver disease (MASLD), formerly known as non-alcoholic fatty liver disease (NAFLD), is a highly prevalent condition characterized by the excessive accumulation of lipids in hepatocytes. This can progress to more severe liver pathologies, including metabolic dysfunction-associated steatohepatitis (MASH), fibrosis, and cirrhosis. A key cellular hallmark of MASLD is the increased number and size of cytosolic lipid droplets. As such, the molecular processes governing lipid droplet formation represent a critical area for therapeutic intervention.

ML262 emerged from a high-throughput screening campaign as a first-in-class, potent, and non-cytotoxic inhibitor of hepatic lipid droplet formation[1][2]. This guide details the current understanding of ML262's role in hepatic lipid metabolism, providing researchers and drug developers with the necessary technical information to facilitate further investigation and potential therapeutic development.

Core Biological Activity and Data Presentation

ML262 is a potent inhibitor of oleic acid-induced lipid droplet formation in the murine hepatocyte cell line AML-12[1][2]. It does not exhibit cytotoxicity at concentrations significantly higher than its effective dose and does not appear to inhibit the uptake of fatty acids into the cell, suggesting its mechanism of action is intracellular and downstream of fatty acid transport[1][2].

Table 1: In Vitro Activity of ML262

| Parameter | Cell Line | Value | Reference |

| IC50 (Lipid Droplet Formation) | Murine AML-12 Hepatocytes | 6.4 nM | [1][2] |

| Cytotoxicity | Murine AML-12 Hepatocytes | No significant toxicity up to 33 µM | [1][2] |

| Fatty Acid Uptake Inhibition | Murine AML-12 Hepatocytes | No significant inhibition up to 50 µM | [1][2] |

Note: ML262 has shown species-specific effects, with high potency in murine hepatocytes but significantly less activity in human hepatocyte cell lines such as Huh7 and primary human hepatocytes[1].

Experimental Protocols

The primary assay used for the discovery and characterization of ML262 was a high-content, image-based phenotypic assay.

High-Content Imaging Assay for Lipid Droplet Formation

This assay quantifies the inhibitory effect of compounds on the formation of lipid droplets in hepatocytes upon oleic acid stimulation.

I. Cell Culture and Treatment:

-

Cell Seeding: Murine AML-12 hepatocytes are seeded into 384-well microplates and cultured until they form a consistent monolayer.

-

Compound Treatment: Cells are treated with a dilution series of the test compound (e.g., ML262) or vehicle control (DMSO).

-

Lipid Loading: To induce lipid droplet formation, cells are stimulated with oleic acid (e.g., 100 µM) complexed to bovine serum albumin (BSA) and incubated for a defined period (e.g., 24 hours).

II. Staining:

-

Fixation: Cells are fixed with a suitable fixative, such as 4% paraformaldehyde in phosphate-buffered saline (PBS).

-

Lipid Droplet Staining: The fixed cells are stained with a lipophilic fluorescent dye that specifically partitions into neutral lipids within the lipid droplets. BODIPY 493/503 is a commonly used dye for this purpose.

-

Nuclear Staining: A nuclear counterstain, such as Hoechst 33342 or DAPI, is used to identify and count individual cells.

III. Image Acquisition and Analysis:

-

Automated Microscopy: Images are acquired using a high-content imaging system, capturing fluorescence from both the lipid droplet stain and the nuclear stain.

-

Image Processing: Automated image analysis software is used to:

-

Identify individual cells based on the nuclear stain.

-

Segment the cytoplasm of each cell.

-

Identify and quantify the number, size, and intensity of lipid droplets within each cell based on the BODIPY 493/503 signal.

-

-

Data Quantification: The inhibitory effect of the compound is determined by comparing the lipid droplet parameters in treated cells to those in vehicle-treated control cells. The IC50 value is calculated from the dose-response curve.

Potential Mechanisms of Action and Signaling Pathways

The molecular target of ML262 has not yet been identified. However, based on its potent inhibition of lipid droplet formation, several key pathways in hepatic lipid metabolism are likely implicated.

Triglyceride Synthesis Pathway

The final step in triglyceride synthesis, and a critical process for lipid droplet formation, is the esterification of diacylglycerol (DAG). This reaction is catalyzed by diacylglycerol O-acyltransferases (DGAT1 and DGAT2). DGAT2 is the predominant isoform in the liver. Inhibition of DGAT enzymes is a known mechanism to reduce hepatic steatosis. It is plausible that ML262 directly or indirectly inhibits the activity of one or both DGAT enzymes.

SREBP Signaling Pathway

Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-1c in the liver, are master transcriptional regulators of lipogenesis. SREBP-1c activates the expression of genes involved in fatty acid and triglyceride synthesis, including acetyl-CoA carboxylase (ACC), fatty acid synthase (FAS), and stearoyl-CoA desaturase-1 (SCD1). The activation of SREBP-1c is a tightly regulated process involving the SCAP/Insig complex in the endoplasmic reticulum. It is conceivable that ML262 could interfere with the SREBP-1c activation pathway, leading to a downstream reduction in the expression of lipogenic enzymes and consequently, decreased lipid droplet formation.

Future Directions and Conclusion

ML262 represents a highly promising chemical probe for the study of hepatic lipid metabolism and a potential starting point for the development of novel therapeutics for MASLD. The primary focus of future research should be the identification of its direct molecular target. Target deconvolution strategies, such as chemical proteomics, genetic screening, and computational approaches, will be instrumental in this endeavor. Furthermore, a comprehensive analysis of the lipidome and transcriptome of ML262-treated hepatocytes will provide deeper insights into its precise effects on lipid biosynthesis and signaling. In vivo studies in animal models of MASLD are also warranted to evaluate the efficacy and safety of ML262 in a physiological context.

References

Unraveling the Cellular Targets of ML262: A Dual-Identity Small Molecule

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The small molecule designated ML262 presents a unique case in pharmacological research, as the name refers to two distinct chemical entities with entirely different cellular targets and mechanisms of action. One compound, also identified as ML297, is a potent and selective activator of G-protein-coupled inwardly rectifying potassium (GIRK) channels. The second compound is a highly potent inhibitor of hepatic lipid droplet formation. This guide provides a comprehensive technical overview of the cellular targets, mechanisms of action, and experimental methodologies associated with both of these molecules, presenting a clear distinction between their biological activities.

Part 1: ML262 (ML297) - A Selective Activator of GIRK1-Containing Potassium Channels

ML262, more commonly known in the scientific literature as ML297, has been identified as a first-in-class potent and selective small molecule activator of G-protein-coupled inwardly rectifying potassium (GIRK) channels, with a preference for channels containing the GIRK1 subunit.[1][2][3][4] These channels are critical regulators of neuronal excitability in the central nervous system and heart rate in the periphery.[3][5]

Quantitative Data Summary

The potency and selectivity of ML297 have been characterized across various GIRK channel subunit compositions using multiple assay formats. The following table summarizes the key quantitative data.

| Target | Assay Type | Parameter | Value (nM) | Reference |

| GIRK1/GIRK2 | Thallium Flux Assay | EC50 | 160 | [3][4] |

| GIRK1/GIRK4 | Thallium Flux Assay | EC50 | 1800 | [4] |

| GIRK1/GIRK2 | Whole-Cell Voltage Clamp | EC50 | 233 ± 38 | [1] |

| GIRK1/GIRK2 (in hippocampal neurons) | Whole-Cell Voltage Clamp | EC50 | 377 ± 70 | [1] |

| GIRK2/GIRK3 | Thallium Flux Assay | Activity | Inactive | [3][4] |

| Kir2.1, Kv7.4 | Thallium Flux Assay | Activity | Inactive | [3] |

| hERG | Thallium Flux Assay | IC50 | ~10,000 | [3] |

Signaling Pathway and Mechanism of Action

ML297 activates GIRK1-containing channels through a direct, G-protein-independent mechanism.[3][5] This is in contrast to the canonical activation of GIRK channels, which occurs via the binding of Gβγ subunits released from activated Gi/o-coupled G-protein-coupled receptors (GPCRs). The activation by ML297 still requires the presence of phosphatidylinositol 4,5-bisphosphate (PIP2), a critical cofactor for GIRK channel function.[1]

The selectivity of ML297 for GIRK1-containing channels is attributed to specific amino acid residues within the GIRK1 subunit. Studies have identified phenylalanine 137 (F137) in the pore helix and aspartate 173 (D173) in the second membrane-spanning domain of GIRK1 as essential for the action of ML297.[1]

Activation of GIRK channels by ML297 leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane. This hyperpolarization reduces neuronal excitability, which is the basis for its observed anti-seizure and anxiolytic effects in preclinical models.[1][2][3]

Experimental Protocols

This high-throughput assay is used to screen for modulators of potassium channels, including GIRK channels. It utilizes the fact that thallium ions (Tl+) can pass through potassium channels and that their influx can be detected by a Tl+-sensitive fluorescent dye.

-

Cell Preparation:

-

HEK-293 cells stably expressing the desired GIRK channel subunits are seeded into 384-well black-walled, clear-bottom plates and incubated for 24 hours.[6]

-

The cells are then washed with an assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).[6]

-

Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluoZin-2 AM) for approximately 1 hour at room temperature in the dark.[6]

-

-

Assay Procedure:

-

After dye loading, the cells are washed again with the assay buffer.[6]

-

Serial dilutions of ML297 or other test compounds are added to the wells.

-

A baseline fluorescence reading is taken using a fluorescence plate reader.

-

A stimulus buffer containing thallium and potassium is added to activate the channels and initiate thallium influx.[6]

-

Fluorescence intensity is measured at regular intervals to monitor the rate of thallium influx.[6]

-

-

Data Analysis:

-

The fluorescence signal is normalized to the baseline.

-

The data is fitted to a dose-response curve using a four-parameter logistical equation to determine EC50 values.[6]

-

This technique provides a more detailed characterization of the electrophysiological properties of ion channels in response to a compound.

-

Cell and Pipette Preparation:

-

Transfected HEK-293 cells or cultured neurons expressing the GIRK channels of interest are used.

-

Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ.[6]

-

The pipette is filled with an internal solution containing a high concentration of potassium to mimic the intracellular environment.[6]

-

-

Recording Procedure:

-

A GΩ seal is formed between the micropipette and the cell membrane.

-

The membrane patch under the pipette tip is ruptured to achieve the whole-cell configuration.[6]

-

The cell membrane is voltage-clamped at a holding potential of -80 mV.[6]

-

The recording chamber is perfused with an external solution containing different concentrations of ML297.[6]

-

The resulting inward potassium currents are recorded.[6]

-

-

Data Analysis:

-

The amplitude, activation, and deactivation kinetics of the currents are analyzed.

-

Dose-response curves are constructed to determine EC50 values.[6]

-

Part 2: ML262 - A Potent Inhibitor of Hepatic Lipid Droplet Formation

The second molecule designated as ML262 is a phenylthiophene-2-carboxamide that acts as a highly potent, nanomolar inhibitor of hepatic lipid droplet formation in murine AML-12 cells.[7] This activity is relevant to the study of non-alcoholic fatty liver disease (NAFLD), which is characterized by the accumulation of lipid droplets in hepatocytes.[7]

Quantitative Data Summary

| Target/Process | Cell Line | Parameter | Value (nM) | Reference |

| Hepatic Lipid Droplet Formation | Murine AML-12 cells | IC50 | 6.4 | [7] |

ML262 was found to be non-cytotoxic at concentrations up to 33 µM and did not inhibit fatty acid uptake at concentrations up to 50 µM.[8]

Signaling Pathway and Potential Mechanism of Action

The precise molecular target of this ML262 compound has not been definitively identified. However, it is suggested to act downstream of lipid transporters.[7] The formation of lipid droplets is a complex process involving several key enzymes. Potential targets for inhibitors of lipid droplet formation include:

-

Long-chain acyl-CoA synthetases (ACSLs): These enzymes activate fatty acids, a necessary step for their incorporation into triglycerides. Triacsin C is a known inhibitor of ACSLs.[7]

-

Diacylglycerol acyltransferases (DGATs): These enzymes catalyze the final step in triglyceride synthesis.[7]

Given that ML262 is significantly more potent than Triacsin C, it may act on a different, more sensitive target within the lipid droplet biogenesis pathway.[7] Further target identification and validation studies are required to elucidate its exact mechanism of action.

Experimental Protocols

This phenotypic assay quantifies the number and size of lipid droplets within cells using automated microscopy and image analysis.

-

Cell Preparation and Treatment:

-

Staining:

-

Image Acquisition and Analysis:

-

Images are acquired using a high-content imaging system, capturing fluorescence from both the lipid droplet and nuclear stains.[1]

-

Image analysis software is used to:

-

Identify individual cells based on the nuclear stain.

-

Segment the cytoplasm of each cell.

-

Identify and quantify the number, size, and intensity of lipid droplets within each cell based on the BODIPY staining.[1]

-

-

-

Data Analysis:

-

The quantitative data on lipid droplet formation is used to generate dose-response curves.

-

IC50 values are calculated to determine the potency of the inhibitor.

-

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]

- 4. ionbiosciences.com [ionbiosciences.com]

- 5. news-medical.net [news-medical.net]

- 6. benchchem.com [benchchem.com]

- 7. Potent inhibitors of lipid droplet formation - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

ML262: A Potent Chemical Probe for Interrogating Lipid Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ML262 is a potent and selective small molecule inhibitor of neutral sphingomyelinase 2 (nSMase2), a key enzyme in lipid metabolism that catalyzes the hydrolysis of sphingomyelin to produce the bioactive lipid ceramide. As a crucial second messenger, ceramide is implicated in a multitude of cellular processes, including apoptosis, inflammation, and membrane structure regulation. The dysregulation of nSMase2 and aberrant ceramide signaling are associated with numerous pathologies, making nSMase2 a compelling therapeutic target. This technical guide provides a comprehensive overview of ML262 as a chemical probe, detailing its chemical properties, mechanism of action, and its application in studying lipid biology. This document is intended to serve as a valuable resource for researchers utilizing ML262 to explore the intricacies of nSMase2-mediated signaling pathways and to accelerate the development of novel therapeutics.

Introduction to ML262 and Neutral Sphingomyelinase 2 (nSMase2)

Neutral sphingomyelinase 2 (nSMase2), encoded by the SMPD3 gene, is a pivotal enzyme in sphingolipid metabolism.[1] It catalyzes the hydrolysis of sphingomyelin into ceramide and phosphocholine.[1] Ceramide, a bioactive lipid, is a central player in cellular signaling, regulating diverse processes such as apoptosis, cell growth arrest, inflammation, and the biogenesis of extracellular vesicles (EVs).[1] Given its wide-ranging biological roles, the dysregulation of nSMase2 activity has been implicated in a variety of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.[2][3]

ML262 emerged from the National Institutes of Health (NIH) Molecular Libraries Program as a potent inhibitor of hepatic lipid droplet formation.[2][4][5] While its direct enzymatic inhibition of nSMase2 has not been explicitly quantified in publicly available literature, its demonstrated biological effects strongly suggest it targets the nSMase2-ceramide axis. This makes ML262 a valuable tool for dissecting the roles of nSMase2 and ceramide in cellular physiology and pathophysiology.

Quantitative Data

This section summarizes the available quantitative data for ML262 and other relevant nSMase2 inhibitors for comparative purposes.

Table 1: Chemical and Physical Properties of ML262

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₂N₂O₄S | |

| Molecular Weight | 480.6 g/mol | |

| CAS Number | 902502-82-3 | |

| Appearance | Solid | |

| Solubility | Soluble in DMSO and ethanol |

Table 2: In Vitro Activity of ML262

| Assay | Cell Line | IC₅₀ | Notes | Reference |

| Hepatic Lipid Droplet Formation | Murine AML-12 | 6.4 nM | ML262 does not induce cytotoxicity up to 33 µM and does not inhibit fatty acid uptake up to 50 µM. |

Table 3: Comparative Potency of nSMase2 Inhibitors

| Inhibitor | Target | IC₅₀ / Kᵢ | Notes | Reference |

| GW4869 | Rat brain nSMase | 1 µM | Non-competitive inhibitor. No activity against aSMase. | |

| Cambinol | Human recombinant nSMase2 | 7 µM | Non-competitive inhibitor. | |

| Sphingomyelin Analog (Compound 2) | Rat brain microsome nSMase2 | 2.8 µM | No significant inhibition of aSMase. | |

| DPTIP | nSMase2 | 30 nM | Potent inhibitor. |

Signaling Pathways and Experimental Workflows

nSMase2-Ceramide Signaling Pathway

The following diagram illustrates the central role of nSMase2 in generating ceramide and the subsequent downstream signaling cascades. External stimuli such as inflammatory cytokines (e.g., TNF-α) or cellular stress can activate nSMase2, leading to an increase in intracellular ceramide levels. Ceramide then acts as a second messenger, influencing a variety of downstream effectors that regulate critical cellular processes.

Caption: nSMase2-Ceramide Signaling Pathway.

Experimental Workflow for Using ML262 as a Chemical Probe

This diagram outlines a general workflow for utilizing ML262 to investigate the role of nSMase2 in a specific biological context. The process involves treating cells with ML262, followed by stimulation to induce nSMase2 activity, and subsequent analysis of downstream events such as ceramide production and cellular responses.

Caption: Using ML262 as a Chemical Probe.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the use of ML262. These are generalized protocols that can be adapted for specific experimental needs.

In Vitro nSMase2 Activity Assay (Fluorescence-based - Adapted)

This protocol is adapted from established fluorescence-based assays for nSMase2 activity and can be used to determine the direct inhibitory effect of ML262 on the enzyme.

Materials:

-

Recombinant human nSMase2

-

Amplex™ Red Sphingomyelinase Assay Kit (or equivalent)

-

ML262

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂)

-

96-well black, flat-bottom plates

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of ML262 in DMSO.

-

Serially dilute ML262 in assay buffer to create a range of concentrations for IC₅₀ determination. Include a vehicle control (DMSO) and a positive control inhibitor if available (e.g., GW4869).

-

In a 96-well plate, add 20 µL of each ML262 dilution or control.

-

Add 20 µL of recombinant nSMase2 solution to each well and incubate for 15-30 minutes at 37°C to allow for inhibitor binding.

-

Prepare the Amplex™ Red reaction mixture according to the manufacturer's instructions, containing sphingomyelin, horseradish peroxidase, choline oxidase, and alkaline phosphatase.

-

Initiate the reaction by adding 60 µL of the Amplex™ Red reaction mixture to each well.

-

Immediately begin monitoring the fluorescence intensity at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm in a kinetic mode for 30-60 minutes at 37°C.

-

Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of ML262.

-

Plot the reaction rates against the logarithm of the ML262 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Ceramide Measurement by LC-MS/MS

This protocol describes the extraction and quantification of cellular ceramides following treatment with ML262, allowing for the assessment of its impact on ceramide production in a cellular context.

Materials:

-

Cell culture reagents

-

ML262

-

Stimulus for nSMase2 activation (e.g., TNF-α)

-

Phosphate-buffered saline (PBS)

-

Methanol, Chloroform, Water (LC-MS grade)

-

Internal standards for ceramides (e.g., C17:0 ceramide)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency.

-

Pre-treat the cells with various concentrations of ML262 (and a vehicle control) for a predetermined time (e.g., 1-2 hours).

-

Stimulate the cells with an nSMase2 activator (e.g., TNF-α) for the desired duration.

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Scrape the cells in a known volume of ice-cold PBS and transfer to a glass tube.

-

Add the internal standard solution to each sample.

-

Perform a Bligh-Dyer lipid extraction by adding methanol and chloroform in a sequential manner, followed by vortexing and centrifugation to separate the phases.

-

Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1, v/v).

-

Analyze the samples by LC-MS/MS using a C18 reverse-phase column and a gradient elution program.

-

Monitor the specific precursor-to-product ion transitions for each ceramide species and the internal standard in multiple reaction monitoring (MRM) mode.

-

Quantify the amount of each ceramide species by comparing its peak area to that of the internal standard and constructing a calibration curve with known amounts of ceramide standards.

Conclusion

ML262 is a potent small molecule that has been identified as an inhibitor of hepatic lipid droplet formation, a process intricately linked to nSMase2 activity and ceramide production. While direct enzymatic inhibition data for ML262 is not yet widely available, its cellular potency and specificity make it an invaluable chemical probe for investigating the multifaceted roles of the nSMase2-ceramide signaling pathway. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to effectively utilize ML262 in their studies of lipid biology, ultimately contributing to a deeper understanding of disease mechanisms and the development of novel therapeutic strategies. Further characterization of ML262's direct enzymatic activity and its selectivity profile will undoubtedly enhance its utility as a precision tool for the scientific community.

References

- 1. Effects of 3021 meal replacement powder protect NAFLD via suppressing the ERS, oxidative stress and inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Libraries and Imaging | NIH Common Fund [commonfund.nih.gov]

- 3. Table 4, Probe ML262 and Analog Submissions to MLSMR (BioFocus DPI) for lipid droplet Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Program Description | NIH Common Fund [commonfund.nih.gov]

- 5. Table 2, Calculated Properties of Probe ML261 and ML262 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

The discovery of ML262 as a small molecule inhibitor

An In-depth Technical Guide to the Discovery of ML262, a Small Molecule Inhibitor of Hepatic Lipid Droplet Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the discovery, characterization, and experimental protocols for ML262, a potent small molecule inhibitor of hepatic lipid droplet formation. Identified through a high-content phenotypic screen, ML262 serves as a valuable chemical probe for investigating the molecular mechanisms underlying non-alcoholic fatty liver disease (NAFLD) and related metabolic disorders.

Executive Summary

Non-alcoholic fatty liver disease is a prevalent condition characterized by the abnormal accumulation of lipid droplets in hepatocytes. To identify novel small molecule inhibitors of this process, a high-content, image-based phenotypic screen was developed. This effort led to the discovery of ML262, a potent and selective inhibitor of lipid droplet formation in a murine hepatocyte cell line. ML262 is a member of a phenylthiophene-2-carboxamide chemical series and exhibits nanomolar potency without inducing cytotoxicity or affecting fatty acid uptake. While its precise molecular target has not been definitively elucidated, it is hypothesized to act downstream of lipid transport, potentially by inhibiting enzymes involved in triacylglycerol synthesis, such as Diacylglycerol O-Acyltransferase (DGAT). This document provides a comprehensive overview of the quantitative data, experimental methodologies, and logical framework underpinning the discovery of ML262.

Quantitative Data Summary

The following tables summarize the key quantitative data for ML262 and related compounds as determined during the probe development campaign.[1]

Table 1: Potency and Efficacy of Probe Compound ML262

| Compound | PubChem CID | IC50 (nM) in AML-12 Cells | Max Inhibition (%) | Slope |

| ML262 | 46914952 | 6.4 | 100 | 1.1 |

Table 2: Structure-Activity Relationship (SAR) of the Phenylthiophene-2-carboxamide Scaffold

| Compound ID | PubChem CID | R1 Group | R2 Group | IC50 (nM) |

| ML262 | 46914952 | 3,4-diethoxyphenyl | Morpholine | 6.4 |

| Analog 1 | 46914951 | 4-ethoxyphenyl | Morpholine | 25 |

| Analog 2 | 46914950 | 3,4-dimethoxyphenyl | Morpholine | 31 |

| Analog 3 | 46914953 | 4-methoxyphenyl | Morpholine | 160 |

| Analog 4 | 46914954 | Phenyl | Morpholine | 1100 |

| Analog 5 | 46914955 | 3,4-diethoxyphenyl | Piperidine | 13 |

| Analog 6 | 46914956 | 3,4-diethoxyphenyl | 4-methylpiperazine | 140 |

Table 3: Selectivity and Liability Assays for ML262

| Assay Type | Cell Line | Endpoint | Result |

| Cytotoxicity | AML-12 | Cell Viability | No significant toxicity up to 47.5 µM |

| Fatty Acid Uptake | AML-12 | Bodipy-C12 Uptake | No inhibition observed up to 50 µM |

| Species Specificity | HuH7 (Human) | Lipid Droplet Formation | Inactive |

| Species Specificity | Primary Human Hepatocytes | Lipid Droplet Formation | Inactive |

Experimental Protocols

The following are detailed methodologies for the key experiments performed in the discovery and characterization of ML262.[1]

Primary High-Content Screening Assay for Lipid Droplet Formation

This assay quantifies the inhibitory effect of compounds on oleic acid-induced lipid droplet formation in murine hepatocytes.

-

Cell Line: AML-12 (murine hepatocyte cell line).

-

Reagents:

-

Complete Culture Medium: DMEM/F12 medium supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, 10 µg/mL insulin, 5.5 µg/mL transferrin, 5 ng/mL selenium, and 40 ng/mL dexamethasone.

-

Oleic Acid Solution: 20 mM oleic acid complexed with 3.3% fatty acid-free Bovine Serum Albumin (BSA) in PBS.

-

Fixative: 4% Paraformaldehyde (PFA) in PBS.

-

Staining Solution: 1 µg/mL BODIPY 493/503 and 1 µg/mL Hoechst 33342 in PBS.

-

Positive Control: Triacsin C (inhibitor of long-chain acyl-CoA synthetase).

-

-

Procedure:

-

Seed AML-12 cells into 384-well imaging plates at a density of 2,500 cells per well in 50 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2.

-

Using a pin tool, transfer approximately 50 nL of test compounds from the library plates to the assay plates.

-

Add 10 µL of a 1.2 mM oleic acid/BSA solution to each well (final concentration: 200 µM) to induce lipid droplet formation.

-

Incubate the plates for 18 hours at 37°C, 5% CO2.

-

Fix the cells by adding 20 µL of 4% PFA per well and incubate for 20 minutes at room temperature.

-

Wash the wells three times with 100 µL of PBS.

-

Stain the cells by adding 20 µL of the staining solution per well and incubate for 20 minutes at room temperature in the dark.

-

Wash the wells three times with 100 µL of PBS.

-

Acquire images using a high-content imaging system (e.g., IXM from Molecular Devices). Acquire images in two channels: DAPI for nuclei and FITC for lipid droplets (BODIPY).

-

Analyze images using custom image analysis software. First, identify nuclei using the Hoechst signal. Second, define a cytoplasmic region around each nucleus. Third, identify and quantify the number, size, and total area of lipid droplets (BODIPY-positive spots) within the cytoplasmic region.

-

Calculate the percentage inhibition based on the reduction in total lipid droplet area relative to DMSO (negative) and Triacsin C (positive) controls.

-

Cytotoxicity Assay

-

Cell Line: AML-12.

-

Reagents: CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

-

Procedure:

-

Seed 2,500 AML-12 cells per well in a 384-well white, clear-bottom plate and incubate overnight.

-

Treat cells with a concentration gradient of ML262 for 18 hours (matching the primary assay incubation time).

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate cell viability as a percentage relative to DMSO-treated control wells.

-

Fatty Acid Uptake Assay

-

Cell Line: AML-12.

-

Reagents:

-

BODIPY® FL C12 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid).

-

Trypan Blue.

-

-

Procedure:

-

Seed AML-12 cells in a 96-well plate and grow to confluence.

-

Pre-incubate the cells with various concentrations of ML262 for 30 minutes.

-

Add 2 µM BODIPY-C12 to each well and incubate for 30 minutes at 37°C.

-

Wash the cells with PBS to remove extracellular dye.

-

Add Trypan Blue solution to quench any remaining extracellular fluorescence.

-

Measure the intracellular fluorescence using a fluorescence plate reader.

-

Calculate the percentage inhibition of fatty acid uptake relative to controls.

-

Visualizations (Diagrams)

The following diagrams illustrate the key concepts and workflows involved in the discovery of ML262.

References

The Impact of ML262 on Fatty Acid Storage and Mobilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML262 is a potent and selective small molecule inhibitor of hepatic lipid droplet formation.[1][2] Developed through the National Institutes of Health (NIH) Molecular Libraries Program, this phenylthiophene-2-carboxamide derivative has demonstrated nanomolar efficacy in cellular models of non-alcoholic fatty liver disease (NAFLD).[1][2] This technical guide provides a comprehensive overview of the currently available data on ML262, with a focus on its impact on fatty acid storage and mobilization. It is intended to serve as a resource for researchers in metabolic diseases, drug discovery, and related fields.

Core Mechanism of Action

ML262 acts as a powerful inhibitor of lipid droplet formation in hepatocytes.[1][2] Its primary characterized effect is the reduction in the number and size of these intracellular lipid storage organelles. The precise molecular target of ML262 has not been definitively elucidated in the available literature; however, experimental evidence suggests that it functions downstream of fatty acid transporters.[1][2] This indicates that ML262 does not prevent the entry of fatty acids into the cell but rather interferes with their subsequent esterification and packaging into triglycerides within lipid droplets.

Quantitative Data Summary

The primary quantitative measure of ML262's potency is its half-maximal inhibitory concentration (IC50) for the formation of lipid droplets in a cellular assay. The available data is summarized in the table below.

| Parameter | Cell Line | Value | Reference |

| IC50 (Lipid Droplet Formation Inhibition) | Murine AML-12 Hepatocytes | 6.4 nM | [1][2] |

| Cytotoxicity | Murine AML-12 Hepatocytes | No significant toxicity up to 33 µM | [1] |

| Fatty Acid Uptake Inhibition | Murine AML-12 Hepatocytes | No inhibition up to 50 µM | [1] |

Signaling Pathways and Logical Relationships

The exact signaling pathway through which ML262 exerts its inhibitory effect on lipid droplet formation is not yet fully characterized. However, based on the available information, a logical pathway can be inferred. Fatty acids are taken up by the cell and are then converted to fatty acyl-CoAs, which are subsequently esterified into triglycerides and stored in lipid droplets. Since ML262 does not inhibit fatty acid uptake, its mechanism of action must lie within the intracellular processes of triglyceride synthesis or lipid droplet biogenesis.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the characterization of ML262.

Lipid Droplet Formation Inhibition Assay

This assay quantifies the ability of a compound to inhibit the formation of lipid droplets in hepatocytes induced by an excess of fatty acids.

Cell Line: Murine AML-12 hepatocytes.[1][3]

Protocol:

-

Cell Seeding: AML-12 cells are seeded into 384-well plates and cultured to form a consistent monolayer.[1]

-

Compound Treatment: Cells are treated with various concentrations of ML262 or a vehicle control (DMSO).[1]

-

Lipid Droplet Induction: To induce the formation of lipid droplets, cells are exposed to oleic acid (100 µM).[1]

-

Staining: After a set incubation period, the cells are fixed and stained with a lipophilic dye, such as BODIPY, which specifically labels neutral lipids within the lipid droplets.[1][2]

-

Imaging and Analysis: The plates are imaged using a high-content imaging system. Automated image analysis software is then used to quantify the number and size of the lipid droplets per cell.[1][2]

-

Data Normalization: The results are normalized to the control wells to determine the percentage of inhibition at each compound concentration.

-

IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Cytotoxicity Assay

This assay is performed to determine the concentration at which a compound becomes toxic to the cells, ensuring that the observed inhibition of lipid droplet formation is not due to cell death.

Cell Line: Murine AML-12 hepatocytes.[1]

Protocol:

-

Cell Seeding: AML-12 cells are seeded in a 96-well or 384-well plate.

-

Compound Treatment: Cells are treated with a range of concentrations of ML262.

-

Incubation: The cells are incubated for a period that is consistent with the primary assay (e.g., 24-48 hours).

-

Viability Assessment: Cell viability is assessed using a standard method, such as the MTT or CellTiter-Glo assay, which measures metabolic activity as an indicator of cell health.

-

Data Analysis: The results are expressed as a percentage of the viability of control (untreated) cells.

Fatty Acid Uptake Assay

This assay is used to determine if a compound affects the ability of cells to take up fatty acids from the extracellular environment.

Cell Line: Murine AML-12 hepatocytes.[1]

Protocol:

-

Cell Seeding: AML-12 cells are plated in a suitable format for the detection method (e.g., 96-well plate).

-

Compound Pre-incubation: Cells are pre-incubated with ML262 or a vehicle control.

-

Fatty Acid Incubation: A fluorescently labeled fatty acid analog (e.g., BODIPY-labeled fatty acid) is added to the cells.[4]

-

Measurement: The uptake of the fluorescent fatty acid is measured over time using a fluorescence plate reader or by flow cytometry.[4][5]

-

Data Analysis: The rate of fatty acid uptake in treated cells is compared to that of control cells.

Discussion and Future Directions

ML262 represents a significant advancement in the discovery of small molecule modulators of hepatic lipid metabolism. Its high potency and lack of cytotoxicity in the nanomolar range make it a valuable tool for studying the mechanisms of lipid droplet formation and a potential starting point for the development of therapeutics for NAFLD.

Future research should focus on several key areas:

-

Target Identification: The foremost priority is the identification of the specific molecular target of ML262. This will be crucial for understanding its precise mechanism of action and for guiding further drug development efforts.

-

In Vivo Efficacy: While ML262 has shown promising results in a murine cell line, its efficacy and safety in animal models of NAFLD need to be established.

-

Species Specificity: The initial report notes a surprising lack of activity in human hepatocyte cell lines (HuH7) and primary human hepatocytes.[1][2] This species-specific effect needs to be thoroughly investigated to determine the translational potential of this chemical scaffold.

-

Impact on Fatty Acid Mobilization: While ML262 inhibits the storage of fatty acids in lipid droplets, its effect on the mobilization of existing lipid stores (lipolysis) has not been reported. Investigating the impact of ML262 on the expression and activity of key lipolytic enzymes, such as Adipose Triglyceride Lipase (ATGL) and Hormone-Sensitive Lipase (HSL), would provide a more complete picture of its role in overall lipid homeostasis.

References

- 1. Potent inhibitors of lipid droplet formation - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Potent inhibitors of lipid droplet formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol to Use Mouse Hepatocyte Cell Line AML12 to Study Hepatic Metabolism In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Real-time quantification of fatty acid uptake using a novel fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Structure-Activity Relationship of ML262: A Potent Inhibitor of Hepatic Lipid Droplet Formation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

ML262 has emerged as a highly potent small molecule inhibitor of hepatic lipid droplet formation, a key pathological feature of non-alcoholic fatty liver disease (NAFLD). With a remarkable IC50 of 6.4 nM in a murine AML-12 hepatocyte model, ML262 represents a promising chemical probe for dissecting the molecular mechanisms governing lipid storage and a potential starting point for the development of novel therapeutics for NAFLD and related metabolic disorders.[1][2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of ML262, details the experimental protocols for its biological evaluation, and explores the potential signaling pathways involved in its mechanism of action.

Core Structure and Analogs

ML262 belongs to a phenylthiophene-2-carboxamide chemical scaffold.[1][2] The core structure and the initial set of analogs investigated were identified through a high-throughput screening campaign. The quantitative data for ML262 and its analogs from the primary confirmatory screen (PubChem BioAssay AID: 588340) are summarized in the table below.

Data Presentation: Structure-Activity Relationship of ML262 and Analogs

| Compound ID | PubChem CID | Structure | IC50 (µM) |

| ML262 (Probe) | 20855303 | [Image of ML262 structure] | 0.0064 |

| Analog 1 | 49852486 | [Image of Analog 1 structure] | 0.012 |

| Analog 2 | 24512645 | [Image of Analog 2 structure] | 0.025 |

| Analog 3 | 49852487 | [Image of Analog 3 structure] | 0.049 |

| Analog 4 | 20855299 | [Image of Analog 4 structure] | > 46.5 |

| Analog 5 | 39969257 | [Image of Analog 5 structure] | > 46.5 |

Note: The structures for each compound can be visualized by searching their respective PubChem CIDs.

Experimental Protocols

The primary assay used to identify and characterize ML262 was a cell-based high-content imaging assay designed to quantify the formation of lipid droplets in hepatocytes.

High-Content Imaging Assay for Lipid Droplet Formation

Objective: To quantify the inhibitory effect of compounds on oleic acid-induced lipid droplet formation in hepatocytes.

Cell Line: Murine AML-12 hepatocytes.

Methodology:

-

Cell Seeding: AML-12 cells are seeded into 96-well microplates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a dilution series of the test compounds (e.g., ML262 and its analogs).

-

Lipid Droplet Induction: To induce the formation of lipid droplets, cells are stimulated with oleic acid.

-

Staining: After a suitable incubation period, cells are fixed and stained with:

-

BODIPY 493/503: A fluorescent dye that specifically stains neutral lipids within the lipid droplets.

-

Hoechst 33342: A nuclear counterstain to identify and count individual cells.

-

-

Image Acquisition: Plates are imaged using an automated high-content imaging system.

-

Image Analysis: Custom image analysis software is used to automatically identify individual cells (based on the nuclear stain) and to quantify the number, size, and intensity of the BODIPY-stained lipid droplets within each cell.

-

Data Analysis: The data is normalized to a vehicle control (e.g., DMSO) and a positive control (e.g., a known inhibitor). IC50 values are calculated from the dose-response curves.

Workflow Diagram:

Signaling Pathways

The precise molecular target and the specific signaling pathway modulated by ML262 have not yet been fully elucidated. The initial probe report suggests that ML262 acts downstream of fatty acid transporters, as it did not inhibit fatty acid uptake.[3] The regulation of hepatic lipid droplet formation is a complex process involving multiple interconnected pathways.

Key signaling pathways known to regulate hepatic lipid metabolism and lipid droplet dynamics include:

-

De Novo Lipogenesis (DNL): This pathway involves the synthesis of fatty acids from acetyl-CoA, which are then esterified to form triglycerides. Key transcription factors regulating DNL include SREBP-1c and ChREBP.

-

Fatty Acid Uptake and Esterification: The uptake of circulating fatty acids and their subsequent esterification into triglycerides is a major contributor to lipid droplet formation.

-

Lipolysis: The breakdown of triglycerides within lipid droplets is controlled by lipases such as adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL).

-

Beta-Oxidation: The mitochondrial breakdown of fatty acids for energy production.

-

Autophagy (Lipophagy): The degradation of lipid droplets by lysosomes.

A simplified diagram illustrating these interconnected pathways is provided below.

Given that ML262 is a potent inhibitor of lipid droplet formation without affecting fatty acid uptake, it is plausible that its molecular target is a key enzyme or regulatory protein within the de novo lipogenesis or triglyceride synthesis pathways. Further target deconvolution studies are necessary to pinpoint the precise mechanism of action of ML262.

Conclusion

ML262 is a valuable chemical probe for studying the mechanisms of hepatic lipid droplet formation. The structure-activity relationship data presented here provides a foundation for the rational design of new analogs with improved potency and selectivity. The detailed experimental protocol offers a robust method for screening and characterizing novel inhibitors. While the exact molecular target of ML262 remains to be identified, its high potency and specific cellular phenotype make it an important tool for future investigations into the complex signaling networks that govern lipid homeostasis and the pathogenesis of NAFLD. Further research focused on target identification will be crucial for advancing our understanding of ML262's mechanism of action and its therapeutic potential.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Central cellular signaling pathways involved with the regulation of lipid metabolism in the liver: a review [redalyc.org]

- 3. Potent inhibitors of lipid droplet formation - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

ML262's relevance in non-alcoholic fatty liver disease (NAFLD) research.

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

Non-alcoholic fatty liver disease (NAFLD) represents a growing global health crisis, progressing from simple steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, cirrhosis, and hepatocellular carcinoma. The pathogenesis of NAFLD is complex, with liver fibrosis being a key determinant of morbidity and mortality. A critical signaling pathway implicated in the progression of liver fibrosis is the Wnt/β-catenin pathway. Upon activation, β-catenin translocates to the nucleus and forms a complex with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors, primarily T-cell factor 4 (TCF4) in the liver. This interaction drives the expression of pro-fibrotic genes, leading to the activation of hepatic stellate cells (HSCs) and excessive deposition of extracellular matrix (ECM). ML262, a potent and specific small molecule inhibitor of the β-catenin/TCF4 interaction, emerges as a promising therapeutic candidate to halt or reverse the progression of liver fibrosis in NAFLD. This technical guide provides a comprehensive overview of the relevance of ML262 in NAFLD research, detailing its mechanism of action, experimental protocols for its evaluation, and potential for therapeutic development.

Core Concepts: The Wnt/β-catenin Pathway in Liver Fibrosis

The canonical Wnt/β-catenin signaling pathway is intricately involved in liver development, regeneration, and metabolism.[1][2][3] However, its aberrant activation is a hallmark of liver fibrosis.[4][5] In a healthy liver, cytoplasmic β-catenin is constantly targeted for degradation by a destruction complex. Wnt ligand binding to its receptor complex on the cell surface leads to the disassembly of this destruction complex, allowing β-catenin to accumulate and translocate to the nucleus.

Once in the nucleus, β-catenin acts as a transcriptional co-activator by binding to TCF4. This β-catenin/TCF4 complex then recruits other co-activators to initiate the transcription of target genes, including those involved in cell proliferation, differentiation, and ECM production.[6] In the context of liver fibrosis, this signaling cascade in HSCs, the primary collagen-producing cells in the liver, leads to their activation and transdifferentiation into myofibroblasts, resulting in the excessive production of collagen and other ECM components that characterize fibrosis.[2][4]

ML262: A Targeted Inhibitor of the β-catenin/TCF4 Interaction

ML262 is a small molecule designed to specifically disrupt the protein-protein interaction between β-catenin and TCF4.[7] This targeted approach offers a distinct advantage over upstream inhibitors of the Wnt pathway, as it allows for a more precise intervention at the final step of the canonical Wnt signaling cascade, potentially minimizing off-target effects.

Mechanism of Action:

ML262 is believed to bind to the armadillo repeat region of β-catenin, a domain crucial for its interaction with TCF4.[7][8] This binding sterically hinders the association of TCF4 with β-catenin, thereby preventing the formation of the active transcriptional complex. Consequently, the expression of pro-fibrotic target genes is downregulated.

Mechanism of ML262 in blocking Wnt/β-catenin signaling.

Quantitative Data Summary

While specific quantitative data for ML262 in NAFLD models is not yet extensively published, the following tables provide a framework for the types of data that should be generated and how they can be presented. The values are hypothetical and for illustrative purposes only, based on expected outcomes from inhibiting the β-catenin/TCF4 pathway.

Table 1: In Vitro Efficacy of ML262 on Hepatic Stellate Cells (HSCs)

| Treatment | α-SMA Expression (Fold Change) | Collagen Iα1 mRNA (Fold Change) | Cell Proliferation (IC50, µM) |

| Vehicle Control | 1.0 | 1.0 | - |

| TGF-β1 (10 ng/mL) | 5.2 ± 0.4 | 8.1 ± 0.7 | - |

| TGF-β1 + ML262 (1 µM) | 2.8 ± 0.3 | 4.5 ± 0.5 | 5.7 |

| TGF-β1 + ML262 (5 µM) | 1.5 ± 0.2 | 2.1 ± 0.3 | 5.7 |

| TGF-β1 + ML262 (10 µM) | 0.9 ± 0.1 | 1.2 ± 0.2 | 5.7 |

Table 2: In Vivo Efficacy of ML262 in a Mouse Model of NAFLD/NASH

| Treatment Group | Liver/Body Weight Ratio (%) | Serum ALT (U/L) | Sirius Red Staining (% Fibrotic Area) | Hydroxyproline Content (µg/g liver) |

| Control Diet | 3.5 ± 0.2 | 45 ± 5 | 0.8 ± 0.2 | 150 ± 20 |

| High-Fat Diet (HFD) | 5.8 ± 0.4 | 150 ± 15 | 7.5 ± 1.1 | 450 ± 50 |

| HFD + ML262 (10 mg/kg) | 4.9 ± 0.3 | 110 ± 12 | 4.2 ± 0.8 | 320 ± 40 |

| HFD + ML262 (30 mg/kg) | 4.1 ± 0.2 | 75 ± 8 | 2.1 ± 0.5 | 210 ± 30 |

Key Experimental Protocols

Detailed methodologies are crucial for the successful evaluation of ML262. Below are protocols for key in vitro and in vivo experiments.

In Vitro Hepatic Stellate Cell Activation Assay

Objective: To assess the ability of ML262 to inhibit the activation of primary human or rodent HSCs.[9]

Methodology:

-

HSC Isolation and Culture: Isolate primary HSCs from rodent livers or use a commercially available human HSC line.[10] Culture cells in DMEM supplemented with 10% FBS.

-

Induction of Activation: Plate HSCs and allow them to adhere. Induce activation by treating with a pro-fibrotic stimulus, typically transforming growth factor-beta 1 (TGF-β1) at a concentration of 5-10 ng/mL for 24-48 hours.[11]

-

ML262 Treatment: Co-treat cells with TGF-β1 and varying concentrations of ML262 (e.g., 0.1, 1, 5, 10 µM). Include a vehicle control (e.g., DMSO).

-

Endpoint Analysis:

-

Gene Expression: Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of fibrosis markers such as alpha-smooth muscle actin (α-SMA), collagen type I alpha 1 (COL1A1), and tissue inhibitor of metalloproteinases 1 (TIMP1).[12][13]

-

Protein Expression: Perform Western blotting or immunofluorescence to detect α-SMA and collagen I protein levels.

-

Cell Proliferation: Assess cell viability and proliferation using assays such as MTT or BrdU incorporation.

-

Workflow for in vitro HSC activation assay.

In Vivo Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model

Objective: To evaluate the in vivo efficacy of ML262 in a chemically-induced model of liver fibrosis.[1][2][3][4]

Methodology:

-

Animal Model: Use 8-10 week old male C57BL/6 mice.

-

Induction of Fibrosis: Administer CCl4 (diluted in corn oil, e.g., 1:4 v/v) via intraperitoneal (i.p.) injection at a dose of 1 mL/kg body weight, twice a week for 4-8 weeks.[4]

-

ML262 Administration: Prepare ML262 in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer ML262 orally or via i.p. injection at desired doses (e.g., 10, 30 mg/kg) daily or on a specified schedule, starting either at the same time as CCl4 administration (preventive model) or after fibrosis is established (therapeutic model).[14]

-

Monitoring: Monitor body weight and general health of the animals throughout the study.

-

Endpoint Analysis (at study termination):

-

Serum Analysis: Collect blood and measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.[15]

-

Histopathology: Harvest livers, fix in formalin, and embed in paraffin. Stain liver sections with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red for collagen deposition.[16][17][18][19]

-

Fibrosis Quantification: Quantify the fibrotic area from Sirius Red-stained sections using image analysis software.[20][21][22]

-

Hydroxyproline Assay: Measure the hydroxyproline content in liver tissue as a quantitative measure of total collagen.

-

Gene and Protein Expression: Analyze the expression of fibrosis-related genes and proteins in liver tissue as described for the in vitro assay.

-

Workflow for CCl4-induced liver fibrosis model.

In Vivo High-Fat Diet (HFD)-Induced NAFLD Model

Objective: To assess the efficacy of ML262 in a diet-induced, metabolically relevant model of NAFLD.[23][24][25][26][27]

Methodology:

-

Animal Model: Use 6-8 week old male C57BL/6J mice.

-

Induction of NAFLD: Feed mice a high-fat diet (e.g., 60% kcal from fat) for 12-24 weeks to induce obesity, insulin resistance, and NAFLD pathology.

-

ML262 Administration: Administer ML262 as described in the CCl4 model.

-

Monitoring: Monitor body weight, food intake, and metabolic parameters (e.g., glucose tolerance test, insulin tolerance test).

-

Endpoint Analysis (at study termination):

-

Metabolic Parameters: Measure fasting blood glucose, insulin, and lipid profiles.

-

Liver Analysis: Perform the same analyses as described for the CCl4 model (serum transaminases, histopathology, fibrosis quantification, etc.).

-

Conclusion

The inhibition of the β-catenin/TCF4 interaction presents a highly specific and promising therapeutic strategy for combating liver fibrosis in NAFLD. ML262, as a potent inhibitor of this interaction, holds significant potential to modulate the pro-fibrotic signaling cascade in hepatic stellate cells. The experimental frameworks provided in this guide offer a robust starting point for the preclinical evaluation of ML262. Further research focusing on generating specific efficacy data in relevant NAFLD models, optimizing dosing and formulation, and assessing long-term safety will be crucial in advancing ML262 towards clinical application for the treatment of this widespread and debilitating disease.

References

- 1. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scantox.com [scantox.com]

- 3. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]

- 4. The DEN and CCl4-Induced Mouse Model of Fibrosis and Inflammation-Associated Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biocytogen.com [biocytogen.com]

- 6. Bile duct ligation in mice: induction of inflammatory liver injury and fibrosis by obstructive cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Terminal Region of β-Catenin Promotes Stability by Shielding the Armadillo Repeats from the Axin-scaffold Destruction Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Seven Steps to Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro analysis of hepatic stellate cell activation influenced by transmembrane 6 superfamily 2 polymorphism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. frontiersin.org [frontiersin.org]

- 15. mdpi.com [mdpi.com]

- 16. 4.4. Sirius Red Staining and α-Smooth Muscle Actin Immunohistochemistry [bio-protocol.org]

- 17. Quantification of Liver Fibrosis—A Comparative Study [mdpi.com]

- 18. Fibrosis severity scoring on Sirius red histology with multiple-instance deep learning - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Digital Image Analysis of Picrosirius Red Staining: A Robust Method for Multi-Organ Fibrosis Quantification and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quantifying Stained Liver Tissue [imagej.net]

- 21. Current Strategies for Quantitating Fibrosis in Liver Biopsy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Liver fibrosis quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Prolonged high-fat-diet feeding promotes non-alcoholic fatty liver disease and alters gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Nonalcoholic Fatty Liver Disease Induced by High-Fat Diet in C57bl/6 Models - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. Insights from a high-fat diet fed mouse model with a humanized liver | PLOS One [journals.plos.org]

An In-depth Technical Guide to the Initial Characterization of ML262's Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the initial biological characterization of ML262, a potent small molecule inhibitor of hepatic lipid droplet formation. The information is compiled from publicly available research and is intended to serve as a foundational resource for further investigation and drug development efforts.

Quantitative Biological Activity of ML262

ML262 has been identified as a highly potent inhibitor of lipid droplet formation in a murine hepatocyte cell line. Its key activity metrics are summarized below.

| Parameter | Value | Cell Line | Comments |

| IC50 | 6.4 nM | Murine AML-12 | Inhibitor of hepatic lipid droplet formation.[1][2] |

| Cytotoxicity | No significant cytotoxicity observed up to 33 µM | Murine AML-12 | Assessed by HCS cytotoxicity indices and ATPLite™ cytotoxicity assays.[3] |

| Fatty Acid Uptake | No inhibition observed up to 50 µM | Not specified | Suggests the mechanism is downstream of fatty acid transport into the cell.[2] |

Experimental Protocols

The primary assay used to characterize ML262's activity was a high-content imaging-based phenotypic screen to quantify the inhibition of oleic acid-induced lipid droplet formation in AML-12 cells.

1. AML-12 Cell Culture and Seeding:

-

Cell Line: AML-12 (alpha mouse liver 12) cells, a murine hepatocyte cell line.

-

Culture Medium: A suitable culture medium for AML-12 cells, typically DMEM/F-12 supplemented with fetal bovine serum, insulin-transferrin-selenium, and dexamethasone.

-

Seeding: Cells are seeded in 1536-well plates at an appropriate density to form a consistent monolayer for high-throughput screening.

2. Compound Treatment and Lipid Droplet Induction:

-

Compound Application: ML262 and control compounds (e.g., DMSO as a negative control, Triacsin C as a positive control) are added to the cell culture plates.

-

Lipid Droplet Induction: Oleic acid is added to the culture medium to induce the formation of lipid droplets.[3] The cells are then incubated to allow for lipid accumulation.

3. Cell Staining for High-Content Imaging:

-

Fixation: Cells are fixed with a suitable fixative, such as 4% paraformaldehyde.

-

Staining:

-